molecular formula C13H20ClNO B126796 2-(tert-Butylamino)propiophenone Hydrochloride CAS No. 63199-74-6

2-(tert-Butylamino)propiophenone Hydrochloride

Cat. No.: B126796
CAS No.: 63199-74-6
M. Wt: 241.76 g/mol
InChI Key: OXZBSTLIANDWJA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be a deschloro analogue of bupropion , which is a selective dopamine uptake inhibitor . Therefore, it can be inferred that the compound might interact with the dopamine transporters in the brain.

Mode of Action

As a deschloro analogue of Bupropion, 2-(tert-Butylamino)propiophenone Hydrochloride is likely to inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This results in prolonged dopamine receptor activation and enhanced dopaminergic neurotransmission.

Future Directions

Bupropion, which “2-(tert-Butylamino)propiophenone Hydrochloride” is related to, is being tested in clinical trials as a candidate treatment for psychostimulant drug abuse, attention‐deficit hyperactivity disorder (ADHD), and obesity . This suggests potential future directions for research into “this compound” and related compounds.

Biochemical Analysis

Biochemical Properties

2-(tert-Butylamino)propiophenone Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with dopamine transporters, inhibiting the reuptake of dopamine, which leads to increased dopamine levels in the synaptic cleft . This interaction is crucial for its antidepressant-like activity. Additionally, it may interact with other neurotransmitter systems, including norepinephrine and serotonin, although its primary action is on dopamine transporters .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, increased dopamine levels can affect the expression of genes involved in mood regulation and synaptic plasticity . Moreover, it can impact cellular metabolism by altering the energy balance within neurons, potentially leading to changes in cellular respiration and ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of dopamine reuptake . This inhibition occurs due to the binding of the compound to the dopamine transporter, preventing dopamine from being reabsorbed into the presynaptic neuron . This results in increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. Additionally, it may also inhibit the reuptake of norepinephrine and serotonin to a lesser extent, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained changes in gene expression and cellular metabolism observed in both in vitro and in vivo models . These temporal effects are crucial for understanding its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it primarily enhances dopaminergic signaling without significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired pharmacological effects without causing toxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins facilitate its movement within cells, influencing its localization and accumulation . These transport and distribution mechanisms are vital for understanding how the compound reaches its target sites and exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It is primarily localized in the synaptic cleft, where it interacts with dopamine transporters . Post-translational modifications and targeting signals may direct it to specific compartments or organelles within neurons . This localization is essential for its role in modulating dopaminergic signaling and influencing cellular processes.

Preparation Methods

The synthesis of Altinicline maleate involves several steps:

    Starting Material: The process begins with 5-bromo-3-pyridinecarboxylic acid.

    Formation of Acid Chloride: This compound is treated with thionyl chloride in 1,2-dichloroethane to form the acid chloride.

    Ester Formation: The acid chloride is then converted to an ester by treatment with ethanol in 1,2-dichloroethane.

    Claisen Condensation: The ester undergoes Claisen condensation with N-vinylpyrrolidinone in the presence of lithium bis(trimethylsilyl)amide, followed by refluxing in aqueous hydrochloric acid to yield a pyrroline derivative.

    Reduction: The pyrroline derivative is reduced with sodium borohydride in the presence of N-carbobenzyloxy-L-proline to yield an enantiomerically enriched pyrrolidine.

    Reductive Methylation: The pyrrolidine is reductively methylated using aqueous formaldehyde and formic acid.

    Coupling Reaction: The resulting N-methylpyrrolidine is coupled with trimethylsilyl acetylene in the presence of bis(triphenylphosphine)palladium dichloride, cuprous iodide, and triethylamine in tetrahydrofuran.

    Desilylation and Salt Formation: The trimethylsilyl group is removed using cesium carbonate in refluxing methanol, and the final product is converted to the maleate salt by treatment with maleic acid in methanol.

Chemical Reactions Analysis

Altinicline maleate undergoes various chemical reactions:

Comparison with Similar Compounds

Altinicline maleate is unique due to its high selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. Similar compounds include:

Altinicline maleate’s unique selectivity profile makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZBSTLIANDWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979206
Record name 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63199-74-6
Record name 2-(tert-Butylamino)propiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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